molecular formula C25H33N5O3S B2853994 Isopropyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate CAS No. 1185138-36-6

Isopropyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate

Cat. No. B2853994
CAS RN: 1185138-36-6
M. Wt: 483.63
InChI Key: JZJXSCZFQDYWQL-UHFFFAOYSA-N
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Description

Isopropyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate is a complex organic compound. It is closely related to Isopropylphenidate (also known as IPH and IPPD), a piperidine-based stimulant drug .


Synthesis Analysis

The synthesis of piperidine derivatives, such as Isopropyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate, is a significant area of research in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Mechanism of Action

While the specific mechanism of action for Isopropyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate is not mentioned in the search results, it’s worth noting that piperidine derivatives are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including Isopropyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate, is an important task of modern organic chemistry .

properties

IUPAC Name

1-[4-acetamido-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O3S/c1-18(31)27-22-21(24(33)29-14-5-6-15-29)34-25(28-22)30-16-11-20(12-17-30)23(32)26-13-7-10-19-8-3-2-4-9-19/h2-4,8-9,20H,5-7,10-17H2,1H3,(H,26,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJXSCZFQDYWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC(=N1)N2CCC(CC2)C(=O)NCCCC3=CC=CC=C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-acetamido-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide

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